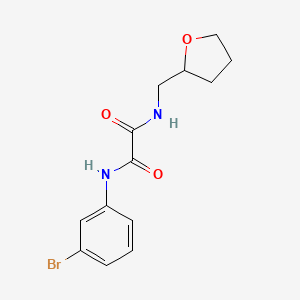
N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme responsible for catalyzing the conversion of glutamine to glutamate. BPTES has gained interest in recent years due to its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
BPTES inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is essential for cancer cell proliferation. BPTES binding to the active site of glutaminase prevents the enzyme from carrying out its catalytic function, leading to decreased glutamate production and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. BPTES has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPTES has also been shown to decrease cancer cell migration and invasion, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, BPTES has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for BPTES research. One direction is to develop more potent and selective glutaminase inhibitors based on the structure of BPTES. Another direction is to study the potential of BPTES in combination therapy with other cancer drugs. Additionally, further research is needed to understand the off-target effects of BPTES and to develop strategies to minimize these effects.
Synthesemethoden
BPTES can be synthesized using a three-step reaction sequence. The first step involves the reaction of 3-bromophenylamine with 2-furancarboxaldehyde to form N-(3-bromophenyl)-2-furancarboxamide. The second step involves the reduction of the carbonyl group in the furan ring to form N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)carboxamide. The final step involves the reaction of N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)carboxamide with ethanediamide to form BPTES.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many cancer cells, making it a promising target for cancer therapy. BPTES has been shown to inhibit glutaminase activity, leading to decreased cancer cell proliferation and increased cell death. BPTES has also been studied for its potential in combination therapy with other cancer drugs, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
N'-(3-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZKBSUIHYVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5130955.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one](/img/structure/B5130962.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)

![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)

![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)